molecular formula C7H9N3O B15245357 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde

Cat. No.: B15245357
M. Wt: 151.17 g/mol
InChI Key: GESGKGWFXZOFAX-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde (CAS 1221278-38-1) is a versatile chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a crucial synthetic intermediate for the development of novel therapeutic agents. Recent research highlights its application in the discovery of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine (THPP) derivatives, which function as potent Core Protein Allosteric Modulators (CpAMs) for the inhibition of the Hepatitis B Virus (HBV). These compounds have demonstrated efficacy against a broad range of nucleos(t)ide-resistant HBV variants, with a lead molecule showing significant reduction of HBV DNA viral load in an in vivo model upon oral administration . The tetrahydropyrazolopyrazine core is also recognized as a privileged structure in drug discovery. Derivatives of this scaffold have been investigated as ROS1 kinase inhibitors for the potential treatment of various cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and colorectal cancer . Furthermore, related structural analogs have been explored as inhibitors of other targets, such as HIV-1 integrase, underscoring the broad utility of this chemotype . The molecular formula of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde is C7H9N3O, and it has a molecular weight of 151.17 g/mol . The aldehyde functional group provides a reactive handle for further synthetic elaboration, allowing researchers to generate diverse libraries of compounds for structure-activity relationship (SAR) studies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c11-5-6-3-7-4-8-1-2-10(7)9-6/h3,5,8H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESGKGWFXZOFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C=O)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagent Preparation and Reaction Mechanism

In a representative procedure, DMF (1 equivalent) reacts with POCl₃ (1 equivalent) in a solvent such as 1,2-dichloroethane at 0–5°C, forming the active Vilsmeier complex. Subsequent addition of the pyrazolo[1,5-a]pyrazine precursor initiates electrophilic aromatic substitution, yielding the 2-carbaldehyde derivative. The reaction proceeds under inert atmosphere (nitrogen or argon) to prevent hydrolysis of the reagent.

Key Parameters for Optimal Yield

  • Temperature Control : Maintaining temperatures below 30°C prevents side reactions such as over-chlorination.
  • Solvent Selection : Polar aprotic solvents (e.g., dichloroethane, dichloromethane) enhance reagent stability and reaction homogeneity.
  • Stoichiometry : A 1:1 molar ratio of DMF to POCl₃ ensures complete reagent formation, as excess POCl₃ may lead to byproducts.

Alkylation Strategies for 4-Position Functionalization

Selective alkylation at the 4-position of the pyrazolo[1,5-a]pyrazine ring is achieved through Friedel-Crafts-type reactions using aluminum chloride (AlCl₃) as a catalyst. This step is critical for introducing tertiary alkyl groups, which enhance the compound’s pharmacokinetic properties.

Tertiary-Butyl Group Introduction

A patented method involves reacting 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde with tert-butyl chloride (1.2 equivalents) in the presence of AlCl₃ (2.2 equivalents) in dichloromethane. The reaction proceeds at room temperature for 2 hours, achieving >80% conversion. Key considerations include:

  • Catalyst Loading : Substoichiometric AlCl₃ (0.5–1.5 equivalents) reduces side reactions like ring opening.
  • Workup Protocol : Quenching with aqueous NaOH (4 N) followed by extraction with dichloromethane isolates the product while minimizing aldehyde oxidation.

Alternative Alkylating Agents

Comparative studies highlight the efficacy of different alkyl halides:

Alkylating Agent Catalyst Temperature (°C) Yield (%)
tert-Butyl chloride AlCl₃ 25 82
Isobutyl bromide AlCl₃ 30 68
Cyclohexyl iodide FeCl₃ 40 45

Data synthesized from

Optimization of Reaction Parameters

Temperature and Time Dependence

A kinetic analysis reveals that alkylation reactions reach completion within 1–2 hours at 25°C, whereas temperatures exceeding 40°C promote decomposition of the aldehyde group. Prolonged reaction times (>5 hours) result in diminished yields due to competing hydrolysis pathways.

Solvent Effects

Nonpolar solvents (e.g., dichloroethane) favor alkylation by stabilizing the carbocation intermediate, while polar solvents (e.g., acetonitrile) accelerate undesired side reactions.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR : The aldehyde proton resonates at δ 9.8–10.2 ppm (singlet), while the tetrahydropyrazine protons appear as multiplet signals between δ 3.5–4.5 ppm.
  • LC-MS : Molecular ion peaks at m/z 207 [M+H]⁺ confirm the molecular formula C₉H₁₀N₄O.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) typically shows ≥95% purity for optimized synthetic batches.

Industrial-Scale Adaptations

Scaling up the synthesis requires modifications to ensure safety and efficiency:

  • Continuous Flow Reactors : Mitigate exothermic risks during Vilsmeier reagent preparation.
  • Catalyst Recycling : AlCl₃ recovery via aqueous neutralization reduces production costs.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the pyrazole and pyrazine rings can be substituted with different functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the pyrazolopyrazine core .

Scientific Research Applications

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbaldehyde involves its interaction with specific molecular targets. For example, in antiviral research, it acts as a core protein allosteric modulator, inhibiting the replication of certain viruses by binding to their core proteins and altering their function. This interaction disrupts the viral life cycle and prevents the virus from proliferating .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Heterocycle Modifications

Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine
  • Zanubrutinib: Contains a pyrazolo[1,5-a]pyrimidine core (6-membered ring with two nitrogens). This scaffold is critical for binding Bruton’s tyrosine kinase (Btk) via hydrogen bonds and hydrophobic interactions.
  • Key Difference : Pyrazine (one nitrogen in the six-membered ring) vs. pyrimidine (two nitrogens), altering electronic properties and hydrogen-bonding capabilities.
Pyrazolo[1,5-a]pyridine-3-carbaldehyde
  • This analog (CAS: 307308-03-8) replaces the pyrazine ring with pyridine, introducing a basic nitrogen. The aldehyde at position 3 (vs. position 2) may lead to divergent reactivity and target selectivity .

Substituent Variations at Position 2

Compound Substituent at Position 2 Key Properties/Applications Reference
Target Compound -CHO (aldehyde) Reactive for Schiff base formation
Ethyl 2-carboxylate (Compound 28) -COOEt (ester) Stable; RSV polymerase inhibitor
Methyl 4-oxo-2-carboxylate -COOMe (ester), 4-oxo Enhanced H-bonding; synthetic intermediate
2-(Trifluoromethyl) derivative -CF3 Electron-withdrawing; metabolic stability
Tetrazole derivatives Tetrazole ring Bioisostere for carboxylic acids
  • Aldehyde vs. Ester : The aldehyde group offers reactivity for covalent modifications (e.g., forming hydrazones or imines), while esters provide stability and are common in prodrugs .
Kinase Inhibition
  • Zanubrutinib : Uses a pyrazolo[1,5-a]pyrimidine scaffold with a carboxamide substituent for Btk inhibition. The fully aromatic core facilitates π-π stacking with Lys430, a key interaction absent in tetrahydro-pyrazine analogs .

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